methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Overview
Description
Benzimidazole derivatives are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . One of the benzimidazole derivatives is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA). Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been carried out . The benzimidazole core is planar and the acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .properties
IUPAC Name |
methyl 2-[1-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxopyridin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-15(21)8-10-13(20)6-7-19(16(10)22)9-14-17-11-4-2-3-5-12(11)18-14/h2-7,20H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVUIQZLVRLTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate |
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